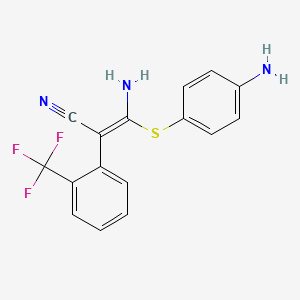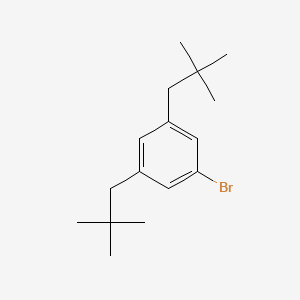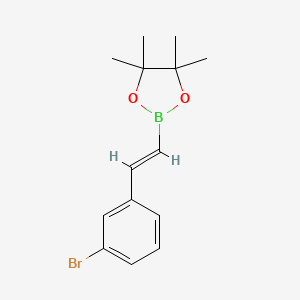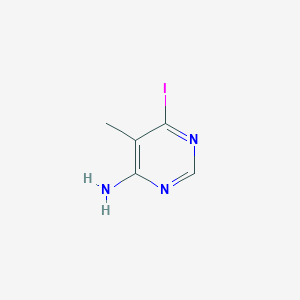
tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate is a chemical compound that features a tert-butyl group, a piperidine ring, and a cyanomethyl group
Vorbereitungsmethoden
The synthesis of tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via nucleophilic substitution reactions using cyanomethyl halides.
Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis:
Biological Studies: The compound can be used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: It may be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The cyanomethyl group may participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate can be compared with other piperidine derivatives such as:
tert-Butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate: This compound has a hydroxymethyl group instead of a cyanomethyl group, leading to different reactivity and applications.
tert-Butyl ((3S,4R)-3-(methyl)piperidin-4-yl)carbamate:
Eigenschaften
Molekularformel |
C12H21N3O2 |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
tert-butyl N-[(3S,4R)-3-(cyanomethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-10-5-7-14-8-9(10)4-6-13/h9-10,14H,4-5,7-8H2,1-3H3,(H,15,16)/t9-,10+/m0/s1 |
InChI-Schlüssel |
PEFJEUSXLDHAPV-VHSXEESVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1CC#N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCNCC1CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15223263.png)












